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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
generation of Homerl knockout (KO) mouse models. Homerl is a critical postsynaptic
scaffolding protein involved in the regulation of glutamate signaling and synaptic plasticity.
Understanding its function through the use of knockout models is pivotal for research in
neuroscience and the development of therapeutics for neurological and psychiatric disorders.

Introduction to Homerl

Homerl is a member of the Homer family of proteins, which are enriched at the postsynaptic
density (PSD) of excitatory synapses. It acts as an adapter protein, linking metabotropic
glutamate receptors (mGIluRs) to downstream signaling effectors, including the inositol 1,4,5-
trisphosphate (IP3) receptor and Shank proteins. This interaction is crucial for modulating
calcium signaling and synaptic function. The Homer1 gene gives rise to multiple splice
variants, including the short, immediate-early gene form Homerla, and the longer,
constitutively expressed forms Homerlb/c. Disruption of Homer1 function has been implicated
in various neuropsychiatric conditions, including schizophrenia, depression, and addiction.[1]

Phenotypic Summary of Homerl Knockout Mice

Homerl knockout mice exhibit a range of behavioral and neurochemical phenotypes relevant
to the study of neuropsychiatric disorders. These mice are viable and fertile.[2] A summary of
the key phenotypic characteristics is presented in the tables below.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b10824005?utm_src=pdf-interest
https://www.benchchem.com/product/b10824005?utm_src=pdf-body
https://www.benchchem.com/product/b10824005?utm_src=pdf-body
https://www.benchchem.com/product/b10824005?utm_src=pdf-body
https://www.benchchem.com/product/b10824005?utm_src=pdf-body
https://www.benchchem.com/product/b10824005?utm_src=pdf-body
https://www.benchchem.com/product/b10824005?utm_src=pdf-body
https://www.benchchem.com/product/b10824005?utm_src=pdf-body
https://www.benchchem.com/product/b10824005?utm_src=pdf-body
https://www.benchchem.com/product/b10824005?utm_src=pdf-body
https://www.gempharmatech.com/404.html
https://www.benchchem.com/product/b10824005?utm_src=pdf-body
https://www.benchchem.com/product/b10824005?utm_src=pdf-body
https://www.jax.org/strain/023312
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Behavioral Phenotypes

Behavioral Test

Phenotype in Homerl KO
Mice

Reference

Locomotor Activity

Increased sensitivity to
psychostimulant-induced
locomotion (e.g., cocaine,

methamphetamine).[2]

[2]

Prepulse Inhibition (PPI)

Deficits in sensorimotor gating,
a model for schizophrenia-
related sensory processing

deficits.

[3]

Anxiety-like Behavior

Increased anxiety-like behavior
in tests such as the elevated
plus-maze and novel object
test.[2][3]

[2](3]

Depressive-like Behavior

Enhanced "behavioral despair”

in the forced swim test.[3]

[3]

Learning and Memory

Impaired performance in
spatial learning and memory
tasks such as the radial arm
maze.[2][3]

[2](3]

Social Behavior

Altered social interaction, with
some studies reporting
increased aggression in

heterozygous mice.

Reward-related Behavior

Decreased instrumental
responding for sucrose

rewards.[3]

[3]

Neurochemical Phenotypes
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Neurotransmitter/R . . Alteration in

Brain Region ) Reference
eceptor Homerl KO Mice
Glutamate Decreased basal

Nucleus Accumbens [3]
(extracellular) levels.[3]

Increased basal
Prefrontal Cortex [3]
levels.[3]

No significant change

) in basal levels in pan-
Dopamine
Nucleus Accumbens Homerl KO, but [1]

(extracellular) )
elevated in Homerla

specific KO.

Experimental Protocols

Two primary methods for generating Homerl knockout mice are detailed below:
CRISPR/Cas9-mediated gene editing and homologous recombination in embryonic stem (ES)

cells.

Protocol 1: CRISPR/Cas9-Mediated Generation of
Homerl Knockout Mice

This protocol describes the generation of Homerl knockout mice by inducing a frameshift
mutation or a deletion within the Homer1 gene using the CRISPR/Cas9 system. A common
strategy is to target an early exon, such as exon 2, to ensure a loss-of-function allele.[2] An
alternative is to delete a larger critical region, such as exons 2-6.

Guide RNA (gRNA) Design and Synthesis

o Target Selection: Obtain the genomic sequence of the mouse Homer1 gene from the NCBI
or Ensembl database. Identify exon 2 as the primary target.

e gRNA Design: Use online CRISPR design tools (e.g., CHOPCHOP, Broad Institute GPP) to
design several single guide RNAs (sgRNAs) targeting exon 2. Select sgRNAs with high
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predicted on-target efficiency and low off-target scores. A recommended strategy is to design
two gRNAs flanking a critical region of exon 2 to induce a deletion.

e gRNA Synthesis: Synthesize the designed sgRNAs using an in vitro transcription kit
according to the manufacturer's instructions. Purify the resulting SgRNA and assess its
quality and concentration.

Preparation of Injection Mix

e Prepare a microinjection mix containing Cas9 mRNA (or protein) and the synthesized
sgRNA(s) in an RNase-free microinjection buffer.

e Atypical concentration for microinjection is 100 ng/ul of Cas9 mRNA and 50 ng/pl of each
SgRNA.

o Centrifuge the mix to pellet any debris before microinjection.

Microinjection into Mouse Zygotes

» Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
o Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 mix into the zygotes.

o Culture the injected zygotes overnight to the two-cell stage.

Embryo Transfer and Generation of Founder Mice

» Transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient female
mice.

» Allow the pregnancies to proceed to term. The resulting offspring are the FO founder
generation.

Genotyping of Founder Mice

o At 2-3 weeks of age, obtain a small tissue sample (e.g., tail snip or ear punch) from the FO
pups for genomic DNA extraction.

o Perform PCR using primers flanking the targeted region in exon 2.
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e Analyze the PCR products by Sanger sequencing or a T7 endonuclease | (T7E1) assay to
identify insertions, deletions (indels), or larger deletions that indicate successful gene editing.

» Breed the founder mice with wild-type mice to establish germline transmission and generate
F1 heterozygous mice.

Protocol 2: Generation of Homerl Knockout Mice
via Homologous Recombination in Embryonic Stem
(ES) Cells

This method involves creating a targeting vector to replace a critical exon of the Homerl gene
(e.g., exon 2) with a selection cassette via homologous recombination in mouse ES cells.[2]

Construction of the Homerl Targeting Vector

 |solate Genomic DNA: Isolate genomic DNA from a mouse strain isogenic to the ES cells to
be used (e.g., 129S1/SvimJ).

o Amplify Homology Arms: Using high-fidelity PCR, amplify a ~3-4 kb 5" homology arm and a
~3-4 kb 3' homology arm flanking exon 2 of the Homer1 gene.

o Assemble the Targeting Vector:

o

Clone the 5" and 3' homology arms into a targeting vector backbone.

o Insert a positive selection cassette (e.g., a neomycin resistance gene, neo, flanked by FRT
sites) between the homology arms.

o Include a negative selection marker (e.g., a diphtheria toxin A chain, DTA, or thymidine
kinase, TK) outside of the homology arms to select against random integration.

o Flank exon 2 with loxP sites to allow for the future generation of conditional knockout mice,
if desired.

ES Cell Culture and Electroporation
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o Culture mouse ES cells on a layer of mitotically inactivated mouse embryonic fibroblasts
(MEFs) or in a feeder-free system with appropriate growth factors to maintain pluripotency.

 Linearize the targeting vector by restriction digest.

e Electroporate the linearized targeting vector into the ES cells.

Selection of Homologously Recombined ES Cell Clones

o Plate the electroporated ES cells onto selection plates containing neomycin (G418) to select
for cells that have incorporated the targeting vector.

o After 7-10 days, pick individual drug-resistant ES cell colonies and expand them.

o Screen for homologous recombination events by PCR using one primer inside the selection
cassette and another primer outside the homology arm.

» Confirm the correct targeting event by Southern blot analysis.

Generation of Chimeric Mice

« Inject the correctly targeted ES cell clones into blastocysts from a donor mouse strain with a
different coat color (e.g., C57BL/6J).

o Transfer the injected blastocysts into pseudopregnant recipient female mice.

e The resulting chimeric offspring will have a mixed coat color, indicating contribution from both
the host blastocyst and the injected ES cells.

Germline Transmission and Breeding

» Breed the chimeric mice with wild-type mice of the same strain as the blastocyst (e.g.,
C57BL/6J).

o Genotype the agouti (if using 129-derived ES cells and C57BL/6J blastocysts) offspring to
identify those that have inherited the targeted Homer1 allele.

 Interbreed heterozygous mice to generate homozygous Homerl knockout mice.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b10824005?utm_src=pdf-body
https://www.benchchem.com/product/b10824005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol 3: Genotyping of Homerl Knockout Mice

This PCR-based protocol is used to distinguish between wild-type (+/+), heterozygous (+/-),
and homozygous (-/-) Homerl knockout mice.

DNA Extraction

« |solate genomic DNA from mouse tail snips or ear punches using a commercially available
DNA extraction kit or a standard phenol-chloroform extraction protocol.

PCR Amplification

e Set up a multiplex PCR reaction using three primers: a common forward primer and two
reverse primers, one specific for the wild-type allele and one for the knockout allele.

e Primer Sequences for pan-Homerl Knockout:
o Common Forward (19041): 5'-CAATGC ATG CAATTC CTG AG-3'
o Wild-type Reverse (19042): 5'-CGA GAAACT TAC ATATAT CCG CAAA-3
o Mutant Reverse (19043): 5-GAA CTT CGC GCT ATAACT TCG-3'[4]
e PCR Cycling Conditions (Touchdown PCR):
o Initial Denaturation: 94°C for 3 minutes.
o 10 Cycles of:
» 94°C for 30 seconds
» 65°C for 30 seconds (decrease by 0.5°C each cycle)
» 68°C for 30 seconds
o 28 Cycles of:

= 94°C for 30 seconds
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= 60°C for 30 seconds

= 72°C for 30 seconds

o Final Extension: 72°C for 5 minutes.[4]

Gel Electrophoresis

e Run the PCR products on a 1.5-2.0% agarose
» Expected Band Sizes:

o Wild-type (+/+): A single band at ~234 bp.[4]

gel.

o Heterozygous (+/-): Two bands, one at ~234 bp and one at ~180 bp.[4]

o Homozygous (-/-): A single band at ~180 bp.

Visualizations
Homerl Signaling Pathway
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Caption: The Homer1 signaling pathway at the postsynaptic density.

Experimental Workflow for CRISPR/Cas9-Mediated
Knockout
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Caption: Workflow for generating Homerl knockout mice using CRISPR/Cas9.
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Experimental Workflow for Homologous Recombination

in ES Cells

1. Construct Homerl
Targeting Vector

2. Electroporate Vector
into ES Cells

3. Select and Screen
for Targeted ES Clones

4. Inject Targeted ES Cells
into Blastocysts

5. Transfer Blastocysts
to Pseudopregnant Female

6. Birth of Chimeric Mice

7. Breed Chimeras
for Germline Transmission

8. Generation of F1
Heterozygous Mice

9. Intercross F1
to get Homerl KO Mice
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Caption: Workflow for generating Homerl knockout mice via ES cell targeting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Generating Homerl
Knockout Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
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models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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